molecular formula C22H23N3O5S B6520055 ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 893389-10-1

ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6520055
CAS No.: 893389-10-1
M. Wt: 441.5 g/mol
InChI Key: BBVMRSRRPKWHJY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a benzoate group, a sulfanyl group, an acetamido group, and a 2,4-dimethoxyphenyl group attached to an imidazole ring . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring could be formed using a method like the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound (like a diketone or a keto-aldehyde) with an amine and formaldehyde .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its functional groups. For example, the benzoate group could undergo reactions typical of esters, such as hydrolysis or transesterification. The imidazole ring is a part of many biologically important molecules and can participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in different solvents, its melting and boiling points, its spectral properties, and its reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to handle all chemicals safely, using appropriate personal protective equipment and following standard safety procedures .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science. It could also involve studying its properties in more detail, or developing new methods for its synthesis .

Properties

IUPAC Name

ethyl 4-[[2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-30-21(27)15-5-7-16(8-6-15)24-20(26)14-31-22-23-11-12-25(22)18-10-9-17(28-2)13-19(18)29-3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVMRSRRPKWHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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